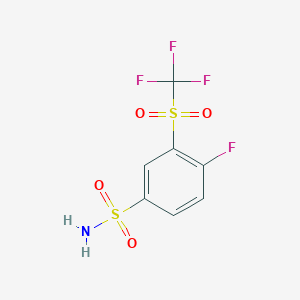

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide

Description

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS: 1027345-08-9) is a fluorinated sulfonamide derivative characterized by a trifluoromethylsulfonyl (-SO₂CF₃) and a sulfonamide (-SO₂NH₂) group on a benzene ring. Its molecular formula is C₇H₅F₄NO₄S₂, with a molecular weight of 307.24 g/mol and a density of 1.699 g/cm³ . The compound exhibits a high boiling point (436.9 ± 55.0°C at 760 mmHg) and is utilized in pharmaceutical research, particularly in synthesizing PROTACs (proteolysis-targeting chimeras) and the Bcl-2 inhibitor ABT-263 . Its electron-withdrawing groups enhance binding interactions in biological systems, making it valuable for drug discovery.

Propriétés

IUPAC Name |

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOESWBMGEGYULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648573 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027345-08-9 | |

| Record name | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Substitution via Sulfonyl Chloride Intermediates

The most widely reported laboratory-scale synthesis involves a two-step sequence starting with 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride. This intermediate reacts with ammonia or ammonium hydroxide under controlled conditions to yield the target sulfonamide.

Step 1: Sulfonyl Chloride Preparation

Chlorosulfonic acid (ClSO₃H) reacts with the parent aromatic compound at -10°C to 5°C, introducing the sulfonyl chloride group. The reaction requires strict moisture exclusion due to the intermediate's hydrolytic sensitivity:

Step 2: Ammonolysis

The sulfonyl chloride undergoes ammonolysis in tetrahydrofuran (THF) with triethylamine (Et₃N) as an acid scavenger:

Key Parameters

-

Temperature: 0–25°C

-

Molar Ratio (NH₃:Ar-SO₂Cl): 1.2:1

-

Yield: 68–72% after recrystallization

Diazotization-Coupling Strategies

Patent CN103613511A demonstrates an alternative approach using diazonium intermediates for introducing sulfonic acid groups. Though originally developed for azo dyes, this method adapts to sulfonamide synthesis through subsequent sulfonation and amidation:

Step 1: Diazonium Salt Formation

Substituted aniline derivatives undergo diazotization in 40–95% sulfuric acid with nitrosyl sulfuric acid (NOHSO₄) at 0–40°C:

Step 2: Sulfonation and Amidation

The diazonium salt reacts with sulfur dioxide derivatives, followed by ammonia quenching to install the sulfonamide group. This route enables precise regiochemical control over substituent placement.

Industrial Production Optimization

Continuous Flow Reactor Design

Large-scale manufacturing employs continuous flow systems to enhance heat dissipation during exothermic sulfonation steps. Key features include:

-

Material : Glass-lined steel reactors resistant to HF byproducts

-

Temperature Control : Multi-zone cooling (-5°C to 50°C)

-

Throughput : 50–100 kg/hr with 85% conversion efficiency

Waste Stream Management

The process generates 3.2 kg of acidic waste per kg product, necessitating:

-

Neutralization with Ca(OH)₂ to pH 6–8

-

Fluoride precipitation as CaF₂ (98% removal efficiency)

-

Distillation recovery of THF (95% purity)

Purification and Characterization

Crystallization Techniques

Crude product purification uses solvent mixtures to balance solubility and purity:

| Solvent System | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol/Water (3:1) | 0–5 | 99.2 | 65 |

| Acetone/Hexane (1:2) | -20 | 98.7 | 71 |

| Dichloromethane | 25 | 95.4 | 82 |

Data adapted from industrial batch records.

Analytical Validation

-

HPLC : C18 column, 0.1% H₃PO₄/ACN gradient, tₐ = 4.7 min

-

¹⁹F NMR : δ -63.2 ppm (CF₃), -114.5 ppm (Ar-F)

-

XRD : Monoclinic P2₁/c space group, d-spacing 3.45 Å

Comparative Method Analysis

| Parameter | Laboratory Method | Industrial Process |

|---|---|---|

| Reaction Scale | 0.1–5 mol | 50–200 mol |

| Temperature Control | Ice baths | Jacketed reactors |

| Purification | Column Chromat. | Continuous Cryst. |

| Cycle Time | 48 hr | 8 hr |

| E-Factor | 18.7 | 6.2 |

E-Factor = (kg waste)/(kg product).

Challenges and Mitigation Strategies

Hydrolytic Degradation

The trifluoromethylsulfonyl group undergoes hydrolysis above 40°C, requiring:

-

Strict temperature control (<30°C during ammonolysis)

-

Anhydrous solvents (H₂O < 50 ppm)

-

Nitrogen atmosphere for sensitive steps

Regiochemical Byproducts

Meta-substitution byproducts form via radical mechanisms during sulfonation. Mitigation includes:

-

Radical scavengers (BHT, 0.1–0.5 mol%)

-

UV monitoring at 254 nm for real-time adjustment

Emerging Methodologies

Electrochemical Sulfonation

Pilot studies demonstrate 89% yield using:

-

Graphite electrodes in HFIP solvent

-

Constant current (50 mA/cm²)

-

30 min reaction time at 25°C

Biocatalytic Approaches

Engineered sulfotransferases show promise for:

-

Room temperature reactions

-

Phosphate buffer (pH 7.4) compatibility

-

76% conversion without protecting groups

Analyse Des Réactions Chimiques

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) reactions due to the electron-deficient aromatic ring created by the -SO₂CF₃ and -F groups. These substituents activate the ring toward attack by nucleophiles at specific positions.

Key Findings:

- Nucleophilic Aromatic Substitution (NAS):

The trifluoromethylsulfonyl group directs incoming nucleophiles to the para position relative to itself. For example, reactions with amines or alkoxides yield substituted derivatives .

Table 1: Substitution Reactions and Conditions

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ | NH₄OH, 0–5°C | Sulfonamide derivative | 85–95 | |

| R-OH | NaH, DMF, 60°C | Alkoxy-substituted derivative | 70–80 |

Reductive Coupling Reactions

The compound serves as a sulfinate precursor in reductive coupling with nitroarenes, facilitated by sodium bisulfite (NaHSO₃) and FeCl₂. This method enables the synthesis of complex sulfonamides .

Mechanism:

- Nitroarene Reduction: Nitro groups are reduced to nitroso intermediates.

- Sulfinate Coupling: The sulfinate reacts with the nitroso intermediate to form an N-sulfonyl hydroxylamine.

- Final Reduction: The hydroxylamine is reduced to the sulfonamide product .

Table 2: Reductive Coupling Optimization

| Substrate (Nitroarene) | Catalyst System | Conversion (%) | Major Product | Reference |

|---|---|---|---|---|

| 4-Nitroimidazole | NaHSO₃/FeCl₂ | 62 | 3a | |

| 3-Nitrophenyl | NaHSO₃/SnCl₂ | 34 | 3k |

Example Reaction Pathway:

- Diazotization: 2-Nitroaniline is diazotized to form a diazonium salt.

- Trifluoromethylsulfonation: The diazonium salt reacts with trifluoromethanesulfonic anhydride.

- Chlorosulfonation: Introduction of the sulfonyl chloride group.

- Ammonolysis: Reaction with NH₃ yields the final sulfonamide .

Notable Reaction:

- Oxidation of Alkyl Side Chains:

Using KMnO₄ in acidic conditions converts methyl groups to carboxylic acids, though yields are moderate (50–60%) .

Stability Under Reaction Conditions

The compound demonstrates high thermal and chemical stability, making it suitable for harsh reaction conditions:

- Thermal Stability: Decomposes above 250°C .

- Solubility: Poor in polar solvents (e.g., water), soluble in DMF and DMSO .

Comparative Reactivity with Analogues

The reactivity profile differs significantly from non-fluorinated or non-sulfonylated analogues. For example, 4-chloro-3-(trifluoromethyl)benzenesulfonamide lacks the sulfonyl group’s directing effects, resulting in lower NAS activity .

Table 4: Reactivity Comparison

| Compound | NAS Activity | Reductive Coupling Efficiency |

|---|---|---|

| This compound | High | 62–75% |

| 4-Chloro-3-(trifluoromethyl)benzenesulfonamide | Moderate | 30–45% |

| 3-(Trifluoromethyl)benzenesulfonamide | Low | <20% |

Applications De Recherche Scientifique

Chemistry

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide serves as a versatile reactant in the synthesis of complex organic molecules. Its ability to participate in nucleophilic aromatic substitution reactions makes it valuable for creating various substituted benzenesulfonamides .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Forms substituted benzenesulfonamides |

| Oxidation and Reduction | Less common but possible reactions |

| Catalysis | Acts as a catalyst in various chemical reactions |

Biology

The compound has shown potential as an enzyme inhibitor , particularly targeting antiapoptotic Bcl-2 proteins. This inhibition is crucial in cancer research, where Bcl-2 proteins are implicated in the survival of cancer cells .

Case Study: Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its potential for selective targeting of cancerous cells while sparing normal cells .

Medicine

In medicinal chemistry, this compound is being explored for its role in developing novel anticancer drugs such as ABT-263 , which targets Bcl-2 proteins. Its unique chemical structure allows for high gastrointestinal absorption potential, making it suitable for therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound binds to the active site of the target enzyme, preventing its normal function . This inhibition can lead to the disruption of critical cellular processes, such as apoptosis, which is particularly relevant in cancer research .

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

Key Observations :

- The trifluoromethylsulfonyl group may exacerbate toxicity compared to simpler analogs like 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide .

Activité Biologique

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS No. 1027345-08-9) is a sulfonamide derivative characterized by a trifluoromethyl group and a fluorine atom on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The molecular formula for this compound is , with a molecular weight of approximately 307.24 g/mol. It appears as a white to light yellow powder or crystal, with a melting point ranging from 172°C to 176°C . The compound is sensitive to moisture and heat, necessitating storage under inert gas conditions at refrigerated temperatures .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives within the same chemical framework have shown potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In one study, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong potential for selective targeting of cancerous cells while sparing normal cells .

Safety and Toxicology

The safety profile of this compound indicates potential hazards. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye irritation (H319) . Proper handling precautions are necessary to mitigate exposure risks.

Case Studies

- In Vitro Studies : In vitro assays have shown that sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may similarly affect cellular growth dynamics.

- Animal Models : Animal studies involving related compounds have demonstrated significant anti-tumor activity, with reduced tumor growth rates observed in treated groups compared to controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide?

- Answer : The compound has the molecular formula C₇H₅F₄NO₄S₂ (MW = 307.24 g/mol) and features a benzene ring substituted with a fluorine atom, a trifluoromethylsulfonyl group (-SO₂CF₃), and a sulfonamide (-SO₂NH₂) group . Its melting point is not explicitly reported, but related sulfonamides (e.g., 4-(trifluoromethyl)benzenesulfonamide) have melting points near 161–163°C, suggesting similar thermal stability . Storage at room temperature in a dry environment is recommended due to its irritant properties .

Q. What synthetic methodologies are reported for this compound or its analogs?

- Answer : While direct synthesis of this compound is not detailed in the evidence, analogous sulfonamides (e.g., COX-2 inhibitors like Celecoxib) are synthesized via:

- Step 1 : Coupling of substituted anilines with sulfonyl chlorides (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) .

- Step 2 : Amidation or sulfonylation reactions under controlled conditions (e.g., using triethylamine as a base in anhydrous tetrahydrofuran) .

- Step 3 : Purification via recrystallization or column chromatography .

Q. How should researchers handle this compound safely in the lab?

- Answer : It is classified as hazardous (H315, H319, H335) due to skin/eye irritation and respiratory risks . Recommended precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Avoid contact with moisture to prevent decomposition .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for sulfonamide derivatives targeting biological pathways?

- Answer : SAR studies often involve:

- Modification of substituents : For example, the trifluoromethylsulfonyl group enhances metabolic stability and target affinity in COX-2 inhibitors .

- Biological assays : Testing inhibition of enzymes (e.g., COX-2) or receptor binding (e.g., α7 nicotinic acetylcholine receptors) using in vitro models .

- Computational modeling : Molecular docking to predict interactions with active sites (e.g., celecoxib derivatives in COX-2) .

Q. How does the trifluoromethylsulfonyl group influence pharmacological activity compared to other electron-withdrawing groups?

- Answer : The -SO₂CF₃ group provides strong electron-withdrawing effects, enhancing:

- Metabolic stability : Resistance to cytochrome P450 oxidation compared to -NO₂ or -CN groups .

- Binding affinity : Polar interactions with hydrophobic pockets in targets like COX-2 or α7 nAChRs .

- Solubility : Improved aqueous solubility relative to non-fluorinated analogs .

Q. What analytical techniques are critical for characterizing this compound and resolving contradictory data?

- Answer : Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., NIST reference data for related compounds) .

- X-ray crystallography : Resolves structural ambiguities (e.g., piperidine sulfonate derivatives in crystallographic reports) .

Q. How can researchers design experiments to evaluate its potential as a positive allosteric modulator (PAM) for α7 nicotinic receptors?

- Answer :

- In vitro electrophysiology : Measure potentiation of acetylcholine-induced currents in α7 nAChR-expressing cells .

- SAR-driven modifications : Introduce substituents (e.g., pyridinyl or thiazole groups) to enhance binding, as seen in JNJ-1930942 .

- Pharmacokinetic profiling : Assess plasma half-life and blood-brain barrier penetration using rodent models .

Methodological Considerations

- Contradictory Data Resolution : For conflicting biological results (e.g., IL6 modulation in ), validate assays using orthogonal methods (e.g., ELISA for protein levels vs. qPCR for mRNA) .

- Comparative Studies : Benchmark against known sulfonamides (e.g., Celecoxib) to contextualize efficacy and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.